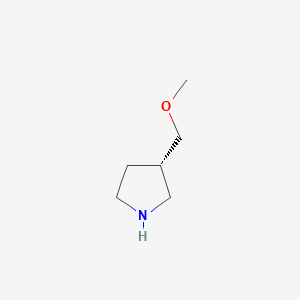
(S)-3-(Methoxymethyl)pyrrolidine
Vue d'ensemble
Description
(S)-3-(Methoxymethyl)pyrrolidine is a chiral pyrrolidine derivative with a methoxymethyl group attached to the third carbon of the pyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(Methoxymethyl)pyrrolidine typically involves the following steps:
Starting Material: The synthesis often begins with commercially available pyrrolidine.
Chiral Resolution: The resulting racemic mixture can be resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral acid, followed by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Purification: Employing techniques such as distillation, crystallization, and chromatography to achieve high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-3-(Methoxymethyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The pyrrolidine ring can be reduced to form different saturated or partially saturated derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as sodium azide or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of methoxymethyl aldehyde or methoxymethyl carboxylic acid.
Reduction: Formation of N-methylpyrrolidine or other reduced derivatives.
Substitution: Formation of azido-methylpyrrolidine or thiomethylpyrrolidine.
Applications De Recherche Scientifique
(S)-3-(Methoxymethyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a ligand in enzyme inhibition studies and as a precursor for biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of materials with specific properties, such as ionic liquid crystals and polymers.
Mécanisme D'action
The mechanism by which (S)-3-(Methoxymethyl)pyrrolidine exerts its effects depends on its specific application:
Enzyme Inhibition: It may act as a competitive inhibitor by binding to the active site of the enzyme, preventing substrate binding.
Chiral Catalysis: It can induce chirality in the synthesis of other compounds by forming transient chiral intermediates.
Material Science: It can influence the properties of materials by incorporating its chiral structure into the polymer matrix.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S,S)-(+)-2,5-Bis(methoxymethyl)pyrrolidine: A similar compound with two methoxymethyl groups, offering different reactivity and applications.
(S)-1-Amino-2-(methoxymethyl)pyrrolidine: Another derivative with an amino group, used in different synthetic and biological applications.
Uniqueness
(S)-3-(Methoxymethyl)pyrrolidine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other pyrrolidine derivatives. Its chiral nature makes it valuable in asymmetric synthesis and chiral drug development.
Propriétés
IUPAC Name |
(3S)-3-(methoxymethyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-8-5-6-2-3-7-4-6/h6-7H,2-5H2,1H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTINRJGGSAKCEO-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@H]1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301300165 | |
| Record name | (3S)-3-(Methoxymethyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301300165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
535924-74-4 | |
| Record name | (3S)-3-(Methoxymethyl)pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=535924-74-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3S)-3-(Methoxymethyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301300165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(4-Chloro-1-naphthyl)oxy]-4-methylphenylamine](/img/structure/B1345856.png)





![N-{3-[4-Amino-2-(trifluoromethyl)phenoxy]phenyl}-N,N-dimethylamine](/img/structure/B1345877.png)
![Methyl 3-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate](/img/structure/B1345878.png)
![N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]phenyl}-N,N-dimethylamine](/img/structure/B1345885.png)
![Methyl 2-{4-[4-amino-3-(trifluoromethyl)phenoxy]-phenyl}acetate](/img/structure/B1345889.png)

![4-[4-(Tert-butyl)phenoxy]-3-fluorophenylamine](/img/structure/B1345904.png)
